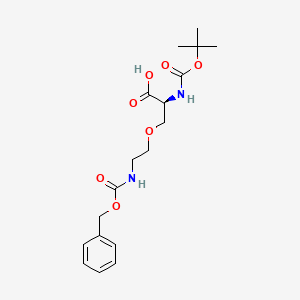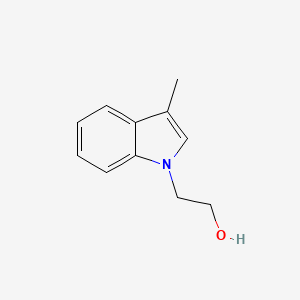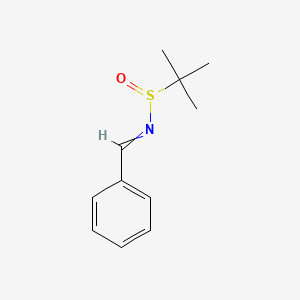
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
Übersicht
Beschreibung
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is an organic compound that features a sulfoxide functional group attached to a benzylideneamino moiety and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of benzylideneamine with tert-butyl sulfoxide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzylideneamino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields the corresponding sulfone, while reduction produces the sulfide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(phenylmethylidene)propane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in redox reactions, while the benzylideneamino moiety can engage in nucleophilic and electrophilic interactions. These interactions influence the compound’s reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide include:
Benzylideneamino sulfoxides: Compounds with similar structures but different substituents on the sulfoxide or benzylideneamino groups.
tert-Butyl sulfoxides: Compounds with the tert-butyl group attached to the sulfoxide but lacking the benzylideneamino moiety.
Uniqueness
The presence of both the benzylideneamino and tert-butyl sulfoxide groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C11H15NOS |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
N-benzylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
KHEXSXPVKHWNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
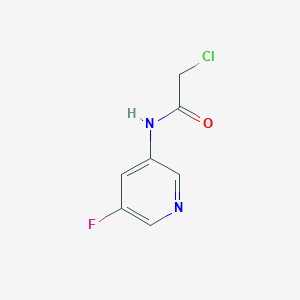
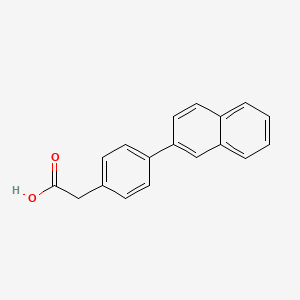
![Methyl 2-{[4-(2-hydroxyethyl)phenoxy]methyl}benzoate](/img/structure/B8525581.png)
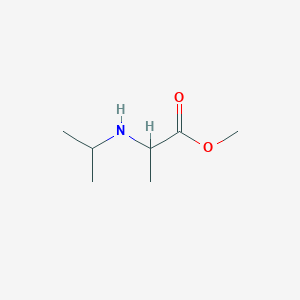
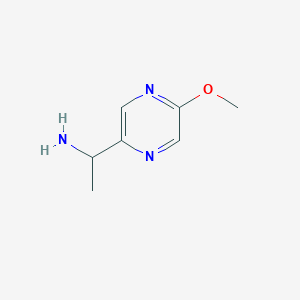
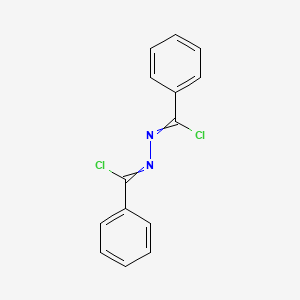
![1,3-Propanediol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8525607.png)
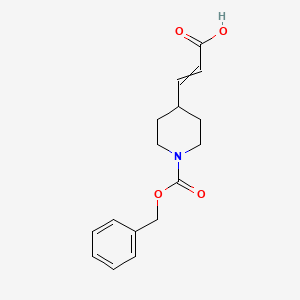
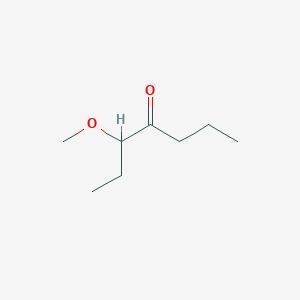
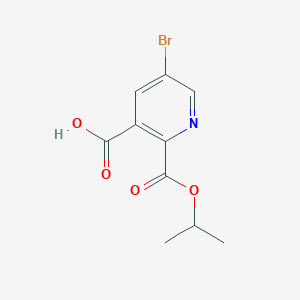
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)-propylamine](/img/structure/B8525638.png)
